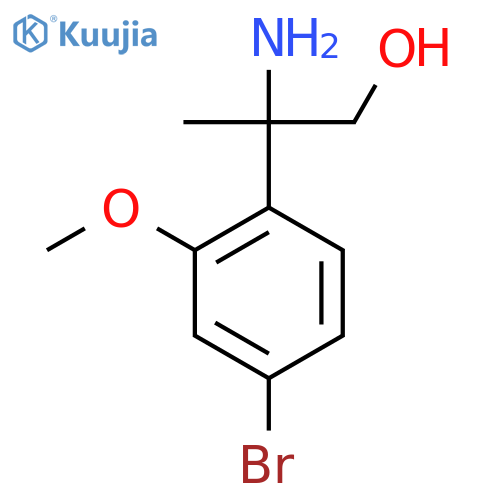

Cas no 1270569-89-5 (2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol)

2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol

- 1270569-89-5

- EN300-1715415

- 2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol

-

- インチ: 1S/C10H14BrNO2/c1-10(12,6-13)8-4-3-7(11)5-9(8)14-2/h3-5,13H,6,12H2,1-2H3

- InChIKey: GEACEHLGABQMPE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)OC)C(C)(CO)N

計算された属性

- せいみつぶんしりょう: 259.02079g/mol

- どういたいしつりょう: 259.02079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 55.5Ų

2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1715415-0.1g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1715415-1.0g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 1g |

$986.0 | 2023-06-04 | ||

| Enamine | EN300-1715415-0.25g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1715415-1g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1715415-5.0g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 5g |

$2858.0 | 2023-06-04 | ||

| Enamine | EN300-1715415-0.05g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1715415-2.5g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1715415-10g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1715415-0.5g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1715415-10.0g |

2-amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol |

1270569-89-5 | 10g |

$4236.0 | 2023-06-04 |

2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol 関連文献

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-olに関する追加情報

Professional Introduction to Compound with CAS No 1270569-89-5 and Product Name: 2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol

The compound with the CAS number 1270569-89-5 and the product name 2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

At the core of this compound's significance lies its molecular architecture, which combines a 2-amino group with a 4-bromo-2-methoxyphenyl substituent on a propan-1-ol backbone. This specific arrangement not only imparts distinct chemical reactivity but also opens up a wide array of possibilities for further functionalization and derivatization. The presence of both amino and hydroxyl groups makes it a versatile intermediate in synthetic chemistry, while the aromatic ring system enhances its interaction with biological targets.

In recent years, there has been a growing interest in compounds that exhibit dual functionality, capable of modulating multiple biological pathways simultaneously. The 2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol molecule fits perfectly into this category. Its dual amine and hydroxyl functionalities allow it to engage with various enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.

One of the most exciting applications of this compound is in the realm of oncology research. The 4-bromo-2-methoxyphenyl moiety is known to have strong affinities for certain kinases and other signaling proteins that are implicated in cancer progression. By leveraging this property, researchers have been able to design derivatives that can selectively inhibit these pathways, thereby offering new avenues for cancer treatment. Preliminary studies have shown that certain analogs of this compound exhibit potent anti-proliferative effects on various cancer cell lines, highlighting their potential as lead compounds for further drug development.

Beyond oncology, this compound has also shown promise in other therapeutic areas. For instance, its ability to interact with neurotransmitter receptors has made it a candidate for the development of novel psychoactive drugs. The amino group can be further modified to enhance binding affinity to specific receptors, while the hydroxyl group can be used to fine-tune pharmacokinetic properties such as solubility and bioavailability.

The synthesis of 2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol is another area where this compound stands out. The synthetic route involves a series of well-established reactions that highlight the compound's synthetic utility. The bromo and methoxy substituents on the aromatic ring provide numerous opportunities for further functionalization through cross-coupling reactions, nucleophilic substitutions, or even metal-catalyzed transformations. This flexibility makes it an invaluable building block for medicinal chemists seeking to develop new drug candidates.

In conclusion, the compound with CAS number 1270569-89-5, commonly referred to as 2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol, represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an excellent candidate for further exploration in drug discovery. As research continues to uncover new applications and derivatives, this compound is poised to play a pivotal role in shaping the future of therapeutic interventions across multiple disease areas.

1270569-89-5 (2-Amino-2-(4-bromo-2-methoxyphenyl)propan-1-ol) 関連製品

- 130369-00-5((3-aminocyclobutyl)methanol)

- 2094201-90-6(N-{2-methoxy-6-(trifluoromethoxy)phenylmethyl}prop-2-enamide)

- 2248297-97-2(1-Benzoyl-2-(trifluoromethyl)pyrrolidine)

- 911634-03-2(Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate)

- 2171249-05-9((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-3-hydroxypropanoic acid)

- 2034585-92-5(N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide)

- 1261640-42-9(Schembl22321627)

- 2877721-74-7(1-methanesulfonyl-4-(4-methylpyrimidin-2-yl)-1,4-diazepane)

- 2639446-27-6(Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate)

- 941988-50-7(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-2-(4-methoxybenzenesulfonyl)acetamide)